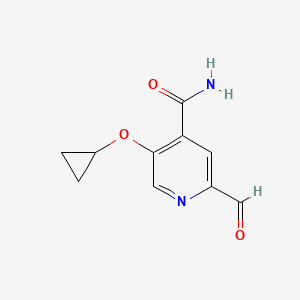
5-Cyclopropoxy-2-formylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-formylisonicotinamide is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.20 g/mol . This compound is of interest due to its unique structure, which includes a cyclopropoxy group and a formyl group attached to an isonicotinamide backbone. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-formylisonicotinamide typically involves the reaction of isonicotinamide with cyclopropyl alcohol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The formyl group is introduced through a formylation reaction, which can be achieved using reagents like formic acid or formic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-formylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 5-Cyclopropoxy-2-carboxyisonicotinamide
Reduction: 5-Cyclopropoxy-2-hydroxyisonicotinamide
Substitution: Various substituted isonicotinamides depending on the nucleophile used
Scientific Research Applications
5-Cyclopropoxy-2-formylisonicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-formylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropoxy-2-carboxyisonicotinamide
- 5-Cyclopropoxy-2-hydroxyisonicotinamide
- 5-Cyclopropoxy-2-methylisonicotinamide
Uniqueness
5-Cyclopropoxy-2-formylisonicotinamide is unique due to its specific combination of a cyclopropoxy group and a formyl group attached to an isonicotinamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-formylpyridine-4-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c11-10(14)8-3-6(5-13)12-4-9(8)15-7-1-2-7/h3-5,7H,1-2H2,(H2,11,14) |
InChI Key |
WNAOLYGOAUWATM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(N=C2)C=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















